molecular formula C11H20O2 B8751937 Tert-butyl 2-cyclopentylacetate CAS No. 88931-75-3

Tert-butyl 2-cyclopentylacetate

Cat. No.: B8751937
CAS No.: 88931-75-3
M. Wt: 184.27 g/mol
InChI Key: KWOUWJQXSRDGDE-UHFFFAOYSA-N
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Description

Tert-butyl 2-cyclopentylacetate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This compound is particularly noted for its fruity and floral aroma, making it a valuable ingredient in perfumes and cosmetic products.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-cyclopentylacetate can be synthesized through the esterification reaction between tert-butyl alcohol and cyclopentylacetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through continuous flow processes. Flow microreactors are often employed to enhance the efficiency and sustainability of the synthesis. These reactors allow for precise control over reaction conditions, leading to higher yields and reduced waste generation .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-cyclopentylacetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of tert-butyl alcohol and cyclopentylacetic acid.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of a different ester and alcohol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohol and a catalyst such as sodium methoxide.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Hydrolysis: tert-Butyl alcohol and cyclopentylacetic acid.

    Transesterification: A different ester and alcohol.

    Reduction: Cyclopentylmethanol and tert-butyl alcohol.

Scientific Research Applications

Tert-butyl 2-cyclopentylacetate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

    Biology: Investigated for its potential effects on biological systems, particularly in studies related to fragrance compounds.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Widely used in the fragrance and flavor industry for its pleasant aroma.

Mechanism of Action

The mechanism of action of Tert-butyl 2-cyclopentylacetate primarily involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its fruity and floral aroma. The molecular targets include olfactory receptor proteins, which are part of the G-protein coupled receptor (GPCR) family .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl acetate: Another ester with a similar structure but different aromatic properties.

    Cyclopentyl acetate: Lacks the tert-butyl group, resulting in different chemical and physical properties.

    tert-Butyl isobutyrate: Similar in structure but with a different alkyl group attached to the ester.

Uniqueness

Tert-butyl 2-cyclopentylacetate is unique due to its combination of the tert-butyl and cyclopentyl groups, which impart distinct chemical properties and a unique aroma profile. This makes it particularly valuable in the fragrance industry, where specific scent characteristics are highly sought after .

Properties

CAS No.

88931-75-3

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

tert-butyl 2-cyclopentylacetate

InChI

InChI=1S/C11H20O2/c1-11(2,3)13-10(12)8-9-6-4-5-7-9/h9H,4-8H2,1-3H3

InChI Key

KWOUWJQXSRDGDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1CCCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

136 ml of a 1 M solution of potassium tert-butoxide in THF (136 mmol) were cooled to 0° C., and 21.0 g (143.2 mmol) of cyclopentylacetic chloride were added dropwise. After the addition had ended, the suspension was warmed to RT and stirred overnight and then added to saturated aqueous ammonium chloride solution. The mixture was extracted three times with diethyl ether. The combined organic phases were dried over magnesium sulphate and concentrated under reduced pressure. The desired product was isolated from the residue by kugelrohr distillation (1.6 mbar/160-180° C.). This gave 17.58 g of the target compound (66.6% of theory).
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